molecular formula C7H12O5 B017616 Methyl 4,4-dimethoxy-3-oxobutanoate CAS No. 60705-25-1

Methyl 4,4-dimethoxy-3-oxobutanoate

Cat. No.: B017616
CAS No.: 60705-25-1
M. Wt: 176.17 g/mol
InChI Key: PJYQRBMGZRVNSQ-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethoxy-3-oxobutanoate is an organic compound with the molecular formula C7H12O5. It is a methyl ester derivative of 4,4-dimethoxy-3-oxobutanoic acid. This compound is known for its applications in organic synthesis and serves as an intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,4-dimethoxy-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethoxy-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reagents and controlled reaction conditions to maintain product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,4-dimethoxy-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4,4-dimethoxy-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,4-dimethoxy-3-oxobutanoate involves its reactivity as an ester. The ester group can undergo hydrolysis, reduction, and other transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • Methyl 4,4-dimethoxy-3-oxovalerate
  • Methyl 4,4-dimethoxybutyrate

Comparison: Methyl 4,4-dimethoxy-3-oxobutanoate is unique due to its specific ester and ketone functionalities, which provide distinct reactivity compared to similar compounds. For instance, methyl 4,4-dimethoxy-3-oxovalerate has a longer carbon chain, affecting its physical and chemical properties. Methyl 4,4-dimethoxybutyrate, on the other hand, lacks the ketone functionality, resulting in different reactivity patterns .

Properties

IUPAC Name

methyl 4,4-dimethoxy-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-10-6(9)4-5(8)7(11-2)12-3/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYQRBMGZRVNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451651
Record name Methyl 4,4-dimethoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60705-25-1
Record name Methyl 4,4-dimethoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Methyl 4,4-dimethoxy-3-oxobutanoate in the synthesis of heterocyclic compounds?

A1: this compound acts as a crucial building block in multi-step syntheses of heterocyclic compounds. [, ] For example, it reacts with methyl 3-aminocrotonate and subsequent intermediates to ultimately form 6-substituted 4-aryl-5-oxo-1,4,5,7-tetrahydropyrrolo[3,4-b]pyridines through a Hantzsch-type reaction. [] Additionally, it serves as a reagent for constructing dimethyl acetal protected benzimidazole-2-carboxaldehydes when reacted with 2-amino aniline derivatives. []

Q2: How do the reaction conditions differ when utilizing this compound for synthesizing different heterocyclic compounds?

A2: The reaction conditions vary significantly depending on the desired heterocycle. In the synthesis of 6-substituted 4-aryl-5-oxo-1,4,5,7-tetrahydropyrrolo[3,4-b]pyridines, the reaction proceeds through imination, borohydride reduction, and intramolecular thermal amino-ester cyclization. [] On the other hand, creating dimethyl acetal protected benzimidazole-2-carboxaldehydes utilizes a task-specific imidazolium ionic liquid (HBIm·TFA) to promote N-C/C-N annulation processes. [] This highlights the versatility of this compound in adapting to different reaction pathways.

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